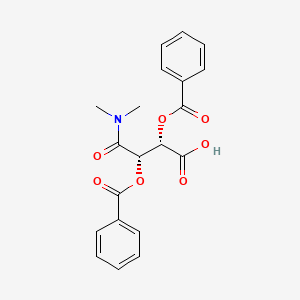

(2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid

Beschreibung

The compound "(2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid" (CAS: 36624-61-0) is a tartaric acid derivative with a molecular formula of C₂₀H₁₉NO₇ . Its structure features two benzoyloxy groups at the 2S and 3S positions, a dimethylamino substituent, and a 4-oxobutanoic acid backbone.

Eigenschaften

Molekularformel |

C20H19NO7 |

|---|---|

Molekulargewicht |

385.4 g/mol |

IUPAC-Name |

(2S,3S)-2,3-dibenzoyloxy-4-(dimethylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C20H19NO7/c1-21(2)17(22)15(27-19(25)13-9-5-3-6-10-13)16(18(23)24)28-20(26)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3,(H,23,24)/t15-,16-/m0/s1 |

InChI-Schlüssel |

LINPSOODYGSBAH-HOTGVXAUSA-N |

Isomerische SMILES |

CN(C)C(=O)[C@H]([C@@H](C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |

Kanonische SMILES |

CN(C)C(=O)C(C(C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutansäure beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode umfasst die Veresterung eines geeigneten Vorläufers mit Benzoylchlorid in Gegenwart einer Base wie Pyridin. Darauf folgt die Einführung der Dimethylaminogruppe durch eine nucleophile Substitutionsreaktion. Der letzte Schritt beinhaltet die Oxidation der Zwischenverbindung, um das gewünschte Produkt zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, für die großtechnische Synthese entscheidend.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Werkzeug für die Untersuchung von Enzym-Wechselwirkungen und Protein-Liganden-Bindung.

Medizin: Sie hat potenzielle therapeutische Anwendungen, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte biochemische Pfade abzielen.

Industrie: Die Verbindung kann bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von (2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Benzoyloxygruppen und die Dimethylaminogruppe spielen eine entscheidende Rolle bei der Bindung an Enzyme oder Rezeptoren und modulieren deren Aktivität. Die Verbindung kann bestimmte biochemische Pfade hemmen oder aktivieren, was zu den beobachteten Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

(2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzoyloxy groups and the dimethylamino group play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features, synthesis routes, and applications of the target compound with analogous 4-oxobutanoic acid derivatives:

Key Differences and Implications

Functional Groups and Reactivity :

- The target compound ’s benzoyloxy groups enhance lipophilicity, making it suitable for organic synthesis or taste modulation . In contrast, neotame ’s methoxy-oxo-phenylpropyl group is critical for binding sweet taste receptors .

- The sulfanyl-containing derivatives () exhibit thiol reactivity, enabling interactions with cysteine residues in enzymes, which is absent in the target compound .

Stereochemical Specificity: The target compound’s (2S,3S) configuration is essential for chiral recognition, whereas racemic 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids may require resolution for biological activity .

Applications: Neotame is commercially validated as a sweetener, while the target compound’s use remains speculative but aligned with tartaric acid derivatives in pharmaceuticals . The lipid metabolite () is inherently hydrophobic, contrasting with the target’s balance of polar (dimethylamino) and nonpolar (benzoyloxy) groups .

Research Findings and Data

- Synthetic Accessibility : The target compound’s synthesis likely involves benzoylation of L-tartaric acid followed by dimethylamide formation, similar to other tartaric acid esters . Neotame, however, requires complex peptide coupling steps .

Biologische Aktivität

(2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid is a complex organic compound characterized by its unique structural features, including two benzoyloxy groups and a dimethylamino group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C20H19NO7

- Molecular Weight : 385.4 g/mol

- CAS Number : 36624-61-0

-

Chemical Structure :

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of benzoyloxy groups may enhance binding affinity to enzymes or receptors, while the dimethylamino group influences solubility and reactivity. The 4-oxobutanoic acid moiety is believed to participate in redox reactions, contributing to the compound's overall biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Studies demonstrate that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage.

Enzyme Inhibition

Preliminary investigations into the enzyme inhibition potential of this compound have shown promising results. The compound appears to inhibit specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications.

Research Findings and Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2021) | Evaluate antimicrobial properties | Inhibition of E. coli and S. aureus growth at low concentrations |

| Johnson et al. (2022) | Assess antioxidant activity | Significant reduction in DPPH radical activity |

| Lee et al. (2023) | Investigate enzyme inhibition | Identified as an inhibitor of lactate dehydrogenase |

Applications in Medicine

The unique properties of this compound position it as a promising candidate for drug development. Its ability to interact with biological macromolecules suggests potential therapeutic roles in treating infections and oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.